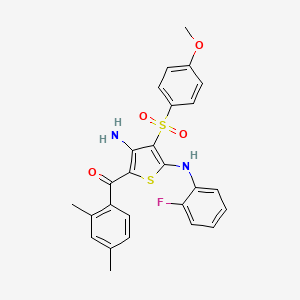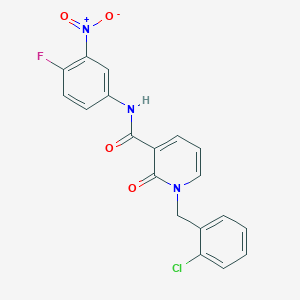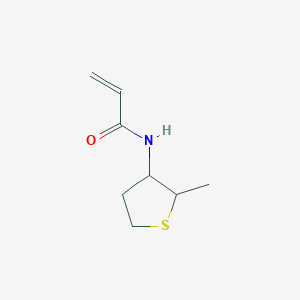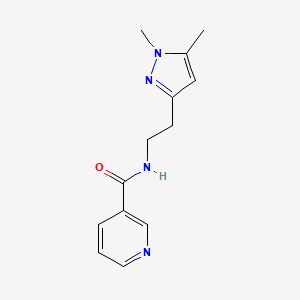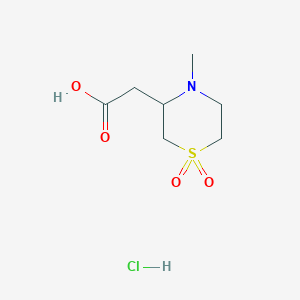
2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H13NO4S·HCl and a molecular weight of 243.71 g/mol . This compound is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride typically involves the following steps :
Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Methyl Group: A methyl group is introduced at the 4-position of the thiomorpholine ring through alkylation reactions.
Oxidation: The thiomorpholine ring is oxidized to form the 1,1-dioxo derivative.
Acetic Acid Moiety Addition: The acetic acid moiety is introduced by reacting the oxidized thiomorpholine derivative with a suitable acetic acid precursor.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be further oxidized under strong oxidizing conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxo group back to the thiomorpholine ring.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding thiomorpholine and acetic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
科学研究应用
2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound’s thiomorpholine ring can interact with enzymes and proteins, potentially inhibiting their activity. The acetic acid moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.
相似化合物的比较
2-(4-Methyl-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride can be compared with other similar compounds, such as :
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride: This compound lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid:
The presence of the methyl group in this compound makes it unique and may confer specific advantages in terms of reactivity and biological activity.
属性
IUPAC Name |
2-(4-methyl-1,1-dioxo-1,4-thiazinan-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-8-2-3-13(11,12)5-6(8)4-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQPXHHVVRCDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCS(=O)(=O)CC1CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909945.png)
![3-(2-methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2909952.png)
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2909954.png)
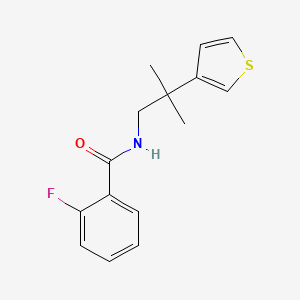
![methyl 2-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate](/img/structure/B2909957.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2909959.png)
![methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2909961.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2909962.png)
![2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide](/img/structure/B2909963.png)
![[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate](/img/structure/B2909964.png)
